6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone
Overview
Description
6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone is a complex organic compound with a unique structure that includes an amino group, a methoxyphenoxy group, and a pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4,6-diaminopyrimidine with 3-methoxyphenol to form an intermediate, which is then reacted with 2-(bromoethyl) sulfanyl to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the pyrimidinone core.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyphenoxy group using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced pyrimidinone derivatives .
Scientific Research Applications
6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The amino group and the methoxyphenoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,6-dimethoxypyrimidine
- 6-amino-2-(phenylthio)-4(1H)-pyrimidinone
- 2-amino-4-methoxy-6-(methylthio)pyrimidine
Uniqueness
6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-3-2-4-10(7-9)19-5-6-20-13-15-11(14)8-12(17)16-13/h2-4,7-8H,5-6H2,1H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFXMOKBZKMYHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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